Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide
CAS No.: 1268340-94-8
Cat. No.: VC0168306
Molecular Formula: C5H11BF3NO
Molecular Weight: 168.954
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268340-94-8 |
|---|---|
| Molecular Formula | C5H11BF3NO |
| Molecular Weight | 168.954 |
| IUPAC Name | trifluoro(morpholin-4-ium-4-ylmethyl)boranuide |
| Standard InChI | InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |
| Standard InChI Key | FQKLIGKQQGNVHW-UHFFFAOYSA-O |
| SMILES | [B-](C[NH+]1CCOCC1)(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is a complex organoboron compound with distinctive structural features. Table 1 summarizes the key identification parameters of this compound.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1268340-94-8 |
| Molecular Formula | C5H11BF3NO |
| Molecular Weight | 168.954 g/mol |
| IUPAC Name | trifluoro(morpholin-4-ium-4-ylmethyl)boranuide |
| Standard InChI | InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |
| Standard InChIKey | FQKLIGKQQGNVHW-UHFFFAOYSA-O |
| SMILES | B-(F)(F)F |
| PubChem Compound ID | 53243644 |
The compound features a morpholine ring with a quaternary nitrogen atom, connected to a trifluoroborate moiety through a methylene bridge, creating an internal salt structure .
Structural Characteristics
The molecular structure of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is characterized by a zwitterionic arrangement, where the positively charged nitrogen in the morpholine ring balances the negatively charged trifluoroborate group. This internal salt configuration contributes significantly to the compound's unique chemical properties and stability .
Physical and Chemical Properties
Physical Properties
Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide typically appears as a white to cream-colored powder. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical Form | Powder |
| Color | White to cream |
| Melting Point | 170-172°C |
| Solubility | Soluble in polar organic solvents |
| Appearance | Crystalline solid |
The compound's high melting point reflects the strong ionic interactions in its internal salt structure, contributing to its thermal stability .
Chemical Properties
The chemical behavior of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is dominated by its zwitterionic nature and the presence of the trifluoroborate group. Key chemical properties include:
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Stability: Exhibits remarkable stability under atmospheric conditions (air and moisture), unlike many other organoboron compounds.
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Reactivity: The trifluoroborate moiety serves as a masked boronic acid, offering controlled reactivity in various transformations.
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Nucleophilicity: The trifluoroborate group can act as a nucleophile in appropriate reaction conditions, particularly in cross-coupling reactions.
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Acid-Base Behavior: The internal salt structure provides buffering capacity in certain reaction media .
These properties make Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide particularly valuable in synthetic organic chemistry, where controlled reactivity and stability are essential.
Synthesis Methods
General Synthetic Approach
The synthesis of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide typically involves the reaction of morpholine with a suitable boron precursor under controlled conditions. The general synthetic pathway can be described as follows:
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Reaction of morpholine with a chloromethyl boron precursor
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Formation of the B-C bond through nucleophilic substitution
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Conversion to the trifluoroborate salt
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Isolation and purification of the internal salt product
Optimized Synthesis Conditions
The synthesis is commonly performed using solvents such as tetrahydrofuran (THF) or acetone to optimize yield and purity. Reaction parameters such as temperature, concentration, and reaction time significantly influence the outcome of the synthesis.
Key considerations in the synthesis include:
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Temperature control to prevent decomposition
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Exclusion of moisture during initial reaction stages
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Controlled addition of reactants to minimize side reactions
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Appropriate workup procedures to isolate the pure compound
Applications in Organic Synthesis
Cross-Coupling Reactions
Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide has found significant applications in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. The compound's stability under air and moisture conditions makes it an attractive reagent for these transformations. Table 3 summarizes key applications in cross-coupling reactions.
Table 3: Applications in Cross-Coupling Reactions
| Reaction Type | Catalysts | Bases | Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalysts | K₂CO₃, Cs₂CO₃ | Stability, controlled reactivity |
| C-N Bond Formation | Transition metal catalysts | Various organic bases | Functional group tolerance |
| Heterocycle Synthesis | Pd, Cu catalysts | Inorganic/organic bases | Complex molecule assembly |
The compound's unique stability profile allows reactions to be conducted under milder conditions compared to traditional boronic acids or boronate esters.
| Hazard Code | Description | GHS Category |
|---|---|---|
| H315 | Causes skin irritation | Warning, Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning, Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning, Specific target organ toxicity, single exposure; Respiratory tract irritation |
These hazard classifications are based on notifications to the European Chemicals Agency (ECHA) Classification and Labelling Inventory .
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide have been reported, including:
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Trifluoro-[4-(morpholin-4-ylmethyl)phenyl]boranuide (C₁₁H₁₄BF₃NO, MW: 244.04 g/mol) - A phenyl-substituted variant with modified reactivity profiles
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Trifluoro(morpholinomethyl)borate - The non-zwitterionic parent compound (C₅H₁₀BF₃NO, MW: 167.95 g/mol), which exhibits different solubility and reactivity patterns
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Potassium trifluoro(4-(trifluoromethoxy)phenyl)borate - A related organotrifluoroborate with distinct electronic properties and applications in metal-free borylation reactions
These structural variations offer different reactivity profiles and physical properties, expanding the toolkit available for synthetic chemists .
Comparative Reactivity
The reactivity of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide compared to its structural analogs demonstrates interesting patterns:
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The internal salt structure typically provides enhanced stability compared to potassium organotrifluoroborates
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The presence of the morpholine ring can influence solubility profiles and hydrogen bonding interactions
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Aryl substitutions, as in Trifluoro-[4-(morpholin-4-ylmethyl)phenyl]boranuide, modify electronic properties and reactivity in coupling reactions
Analytical Characterization
Spectroscopic Identification
Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide can be characterized using various spectroscopic techniques:
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NMR Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR spectroscopy confirm the structure of the compound. The ¹⁹F NMR typically shows characteristic signals for the trifluoroborate group, while ¹¹B NMR provides further structural confirmation .
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IR Spectroscopy: Shows characteristic absorption bands for the B-F stretching vibrations and morpholine ring features .
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Mass Spectrometry: Typically exhibits a molecular ion peak corresponding to the expected molecular weight, with fragmentation patterns reflecting the loss of fluorine atoms and morpholine ring opening .
| Parameter | Typical Specification |
|---|---|
| Purity | ≥ 95% |
| Form | Powder |
| Available Quantities | 1g, 5g |
| Storage Conditions | Room temperature, dry conditions |
| Stability | Stable under normal storage conditions |
The compound is generally supplied with analytical certification including NMR spectra, elemental analysis, and purity determination by HPLC or other analytical methods .
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